molecular formula C9H7F2NO3 B8736533 Carbamoylmethyl 2,6-difluorobenzoate

Carbamoylmethyl 2,6-difluorobenzoate

Cat. No.: B8736533
M. Wt: 215.15 g/mol
InChI Key: VLBXURPBCGREHF-UHFFFAOYSA-N
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Description

Carbamoylmethyl 2,6-difluorobenzoate is a useful research compound. Its molecular formula is C9H7F2NO3 and its molecular weight is 215.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7F2NO3

Molecular Weight

215.15 g/mol

IUPAC Name

(2-amino-2-oxoethyl) 2,6-difluorobenzoate

InChI

InChI=1S/C9H7F2NO3/c10-5-2-1-3-6(11)8(5)9(14)15-4-7(12)13/h1-3H,4H2,(H2,12,13)

InChI Key

VLBXURPBCGREHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)OCC(=O)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared in the manner of Example I, using 10.0 grams (0.063 mole) of 2,6-difluorobenzoic acid, 4.2 grams (0.063 mole) of potassium hydroxide, 5.9 grams (0.063 mole) of 2-chloroacetamide, and 1.7 grams of 1,4,7,10,13,16-hexaoxacyclooctadecene in 250 ml of dry toluene. The crude product was recrystallized once with ethyl acetate, then with ethyl acetate-hexane, using decolorizing carbon. The yield was 5.2 grams of (aminocarbonyl)methyl 2,6-difluorobenzoate; mp 108.5°-110°. The ir and the nmr spectra were consistent with the proposed structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Name
1,4,7,10,13,16-hexaoxacyclooctadecene
Quantity
1.7 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

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